

# Spectroscopic Characterization of 3-(4-Bromophenyl)-1-cyclopropyl-pyrazole

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## Compound of Interest

Compound Name: 3-(4-Bromophenyl)-1-cyclopropyl-pyrazole

Cat. No.: B8564992

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Content Type: Technical Guide Audience: Medicinal Chemists, Analytical Scientists Version: 1.0

## Executive Summary & Synthetic Context

The definitive characterization of **3-(4-Bromophenyl)-1-cyclopropyl-pyrazole** requires a multi-modal approach due to the high probability of regioisomeric impurities.

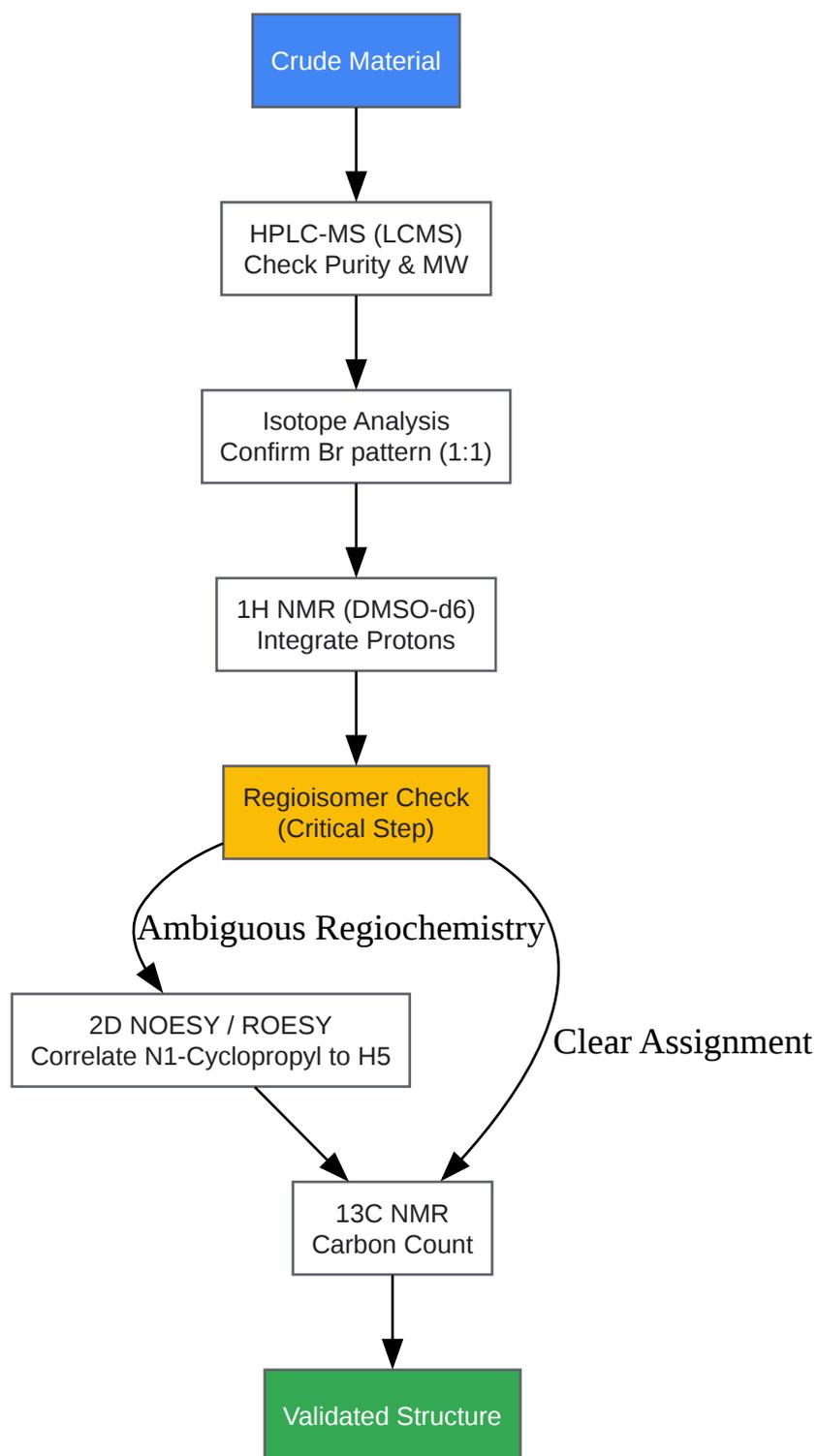
Synthetically, this molecule is often accessed via two primary routes:

- **Cyclization:** Reaction of a 3-(4-bromophenyl)-1,3-dicarbonyl equivalent with cyclopropylhydrazine. (Favors 1,3-isomer but depends on conditions).
- **N-Alkylation/Arylation:** Reaction of 3-(4-bromophenyl)-1H-pyrazole with a cyclopropyl donor (e.g., cyclopropylboronic acid via Chan-Lam coupling). **Critical Risk:** This route frequently produces a mixture of the 1,3-isomer (Target) and 1,5-isomer (Impurity).

Therefore, the spectroscopic protocol must not only confirm the identity of the functional groups but unequivocally prove the regiochemistry of the N1-substitution.

## Characterization Workflow

The following decision tree illustrates the logical flow for validating the structure, prioritizing the differentiation of regioisomers.



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Caption: Step-by-step spectroscopic validation workflow emphasizing the critical NOESY checkpoint for regioisomer determination.

## Mass Spectrometry (MS)

Objective: Confirm molecular formula and presence of the bromine atom.

### Protocol

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
- Solvent: MeOH/Water + 0.1% Formic Acid.

### Diagnostic Data

Parameter	Expected Value	Notes
Molecular Ion	263.0 / 265.0	The Br and Br isotopes exist in a ~1:1 ratio.
Isotope Pattern	Doublet (1:1)	A "twin tower" peak of equal height separated by 2 m/z units is diagnostic for a mono-brominated compound.
Fragmentation	~223/225	Loss of cyclopropyl ring (neutral loss of 40 Da or radical loss of 41 Da) is common in high-energy collisions.

## Nuclear Magnetic Resonance (NMR)

Objective: Structural connectivity and regiochemical assignment.

### <sup>1</sup>H NMR (400 MHz, DMSO- )

The pyrazole ring protons (H4 and H5) and the cyclopropyl system provide the most critical data.

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
Ar-H (ortho to Br)	7.60 – 7.65	Doublet (d)	~8.5	Part of AA'BB' system of 4-bromophenyl.
Ar-H (meta to Br)	7.75 – 7.80	Doublet (d)	~8.5	Part of AA'BB' system.
Pyrazole H5	7.80 – 7.90	Doublet (d)	~2.3	Downfield due to proximity to N1. Key diagnostic for NOE.
Pyrazole H4	6.65 – 6.75	Doublet (d)	~2.3	Upfield pyrazole proton.
N1-Cyclopropyl (CH)	3.65 – 3.75	Multiplet (m)	-	Methine proton directly attached to N1.
Cyclopropyl (CH )	1.00 – 1.20	Multiplets	-	Diastereotopic methylene protons (often two sets of multiplets).

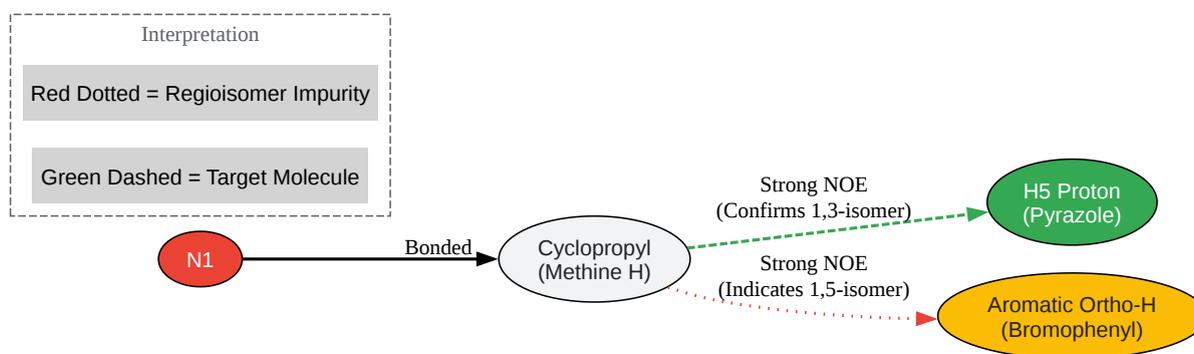
## Regiochemistry: The 1,3 vs. 1,5 Problem

In the 1,3-isomer (the target), the bulky bromophenyl group is at C3, and the C5 position holds a proton (H5). In the 1,5-isomer, the bromophenyl group is at C5, adjacent to the N-cyclopropyl group.

The Self-Validating Test (NOESY):

- Target (1,3-isomer): Strong NOE correlation between N1-Cyclopropyl Methine and Pyrazole H5.

- Impurity (1,5-isomer): Strong NOE correlation between N1-Cyclopropyl Methine and Phenyl Ortho-Protons. Absence of NOE to a pyrazole proton.



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Caption: NOESY correlation logic. The detection of the green path validates the 1,3-substitution pattern.

## C NMR (100 MHz, DMSO- )

Key carbon shifts to look for:

- C-Br (Aromatic): ~121 ppm (Characteristic intensity drop due to lack of NOE and Br splitting).
- Pyrazole C3/C5: C3 (attached to aryl) is typically quaternary (~148-150 ppm), while C5 (unsubstituted) is methine (~128-130 ppm).
- Cyclopropyl CH: ~30-35 ppm.
- Cyclopropyl CH  
: ~6-8 ppm.

## Infrared Spectroscopy (IR)

Objective: Rapid solid-state identification.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Assignment
C-H (Aromatic)	3000 – 3100	Weak, sharp.
C-H (Cyclopropyl)	3010 – 3090	Characteristic "strained ring" C-H stretch (often >3000).
C=N / C=C	1580 – 1600	Pyrazole and benzene ring breathing.
C-Br	1000 – 1100	Aryl bromide stretch (fingerprint region).

## Experimental Protocol: Purity Determination

To ensure the compound is suitable for biological assays (e.g., p38 inhibition), purity must be established >95%.

- Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 m, 4.6 x 100 mm).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid
  - B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

- Acceptance Criteria: Main peak area >95%. No single impurity >1%.

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